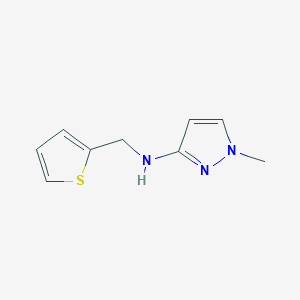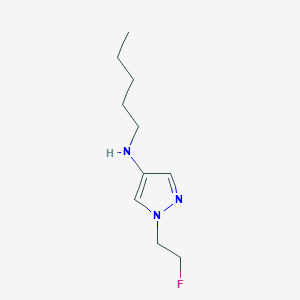![molecular formula C16H27N5 B11740118 3-methyl-N-{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1-(2-methylpropyl)-1H-pyrazol-4-amine](/img/structure/B11740118.png)
3-methyl-N-{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1-(2-methylpropyl)-1H-pyrazol-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-メチル-N-{[5-メチル-1-(プロパン-2-イル)-1H-ピラゾール-4-イル]メチル}-1-(2-メチルプロピル)-1H-ピラゾール-4-アミンは、ピラゾール誘導体のクラスに属する複雑な有機化合物です。ピラゾールは、2つの隣接する窒素原子を含む5員環状複素環化合物です。
製造方法
合成経路と反応条件
3-メチル-N-{[5-メチル-1-(プロパン-2-イル)-1H-ピラゾール-4-イル]メチル}-1-(2-メチルプロピル)-1H-ピラゾール-4-アミンの合成は、通常、多段階の有機反応を伴います。一般的な方法の1つは、ピラゾール誘導体の還元アミノ化です。 例えば、3-(tert-ブチル)-1-メチル-1H-ピラゾール-5-アミンから出発して、アルデヒドとの縮合反応、続いて還元を行うことで、目的の化合物を得ることができます 。反応条件には、エタノールやメタノールなどの溶媒と、水素化ホウ素ナトリウムなどの還元剤の使用がしばしば含まれます。
工業的製造方法
この化合物の工業的製造には、同様の合成経路が用いられますが、より大規模で行われます。連続フロー反応器や自動合成の使用は、製造プロセスの効率性と収率を向上させることができます。さらに、温度、圧力、触媒濃度などの反応条件の最適化は、大規模合成に不可欠です。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1-(2-methylpropyl)-1H-pyrazol-4-amine typically involves multi-step organic reactions. One common method is the reductive amination of pyrazole derivatives. For instance, starting from 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine, a condensation reaction with an aldehyde followed by reduction can yield the desired compound . The reaction conditions often include the use of solvents like ethanol or methanol and reducing agents such as sodium borohydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
化学反応の分析
反応の種類
3-メチル-N-{[5-メチル-1-(プロパン-2-イル)-1H-ピラゾール-4-イル]メチル}-1-(2-メチルプロピル)-1H-ピラゾール-4-アミンは、以下を含む様々な化学反応を起こす可能性があります。
酸化: この化合物は、過マンガン酸カリウムや過酸化水素などの酸化剤を用いて酸化することができます。
還元: 還元反応は、水素化アルミニウムリチウムなどの還元剤を用いて行うことができます。
置換: 求核置換反応は、ピラゾール環で起こり、ハロゲン化誘導体を生成することができます。
一般的な試薬と条件
酸化: 酸性媒体中の過マンガン酸カリウム。
還元: 無水エーテル中の水素化アルミニウムリチウム。
置換: 光の存在下でのN-ブロモスクシンイミド(NBS)などのハロゲン化剤。
主な生成物
これらの反応で生成される主な生成物は、使用される特定の条件と試薬によって異なります。例えば、酸化によってピラゾールカルボン酸が生成される場合があり、還元によって様々なアルキル化されたピラゾール誘導体が生成される可能性があります。
科学研究への応用
3-メチル-N-{[5-メチル-1-(プロパン-2-イル)-1H-ピラゾール-4-イル]メチル}-1-(2-メチルプロピル)-1H-ピラゾール-4-アミンは、いくつかの科学研究に利用されています。
化学: より複雑な有機分子の合成のためのビルディングブロックとして使用されます。
生物学: 抗菌性や抗炎症性を持つ生物活性化合物としての可能性について調査されています。
医学: 癌や感染症などの様々な疾患の治療における潜在的な治療効果について研究されています。
産業: 新素材や化学プロセスの開発に利用されています。
科学的研究の応用
3-methyl-N-{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1-(2-methylpropyl)-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
3-メチル-N-{[5-メチル-1-(プロパン-2-イル)-1H-ピラゾール-4-イル]メチル}-1-(2-メチルプロピル)-1H-ピラゾール-4-アミンの作用機序は、特定の分子標的や経路との相互作用に関与しています。この化合物は、酵素や受容体に結合し、それらの活性を調節し、様々な生物学的効果をもたらす可能性があります。例えば、炎症性経路に関与する特定の酵素を阻害することで、抗炎症効果を発揮する可能性があります。
類似化合物との比較
類似化合物
独自性
類似化合物と比較して、3-メチル-N-{[5-メチル-1-(プロパン-2-イル)-1H-ピラゾール-4-イル]メチル}-1-(2-メチルプロピル)-1H-ピラゾール-4-アミンは、ピラゾール環の特定の置換パターンにより、独特の化学的および生物学的特性を持つことが特徴です。この独自性は、様々な科学分野におけるさらなる研究開発に貴重な化合物となっています。
特性
分子式 |
C16H27N5 |
|---|---|
分子量 |
289.42 g/mol |
IUPAC名 |
3-methyl-N-[(5-methyl-1-propan-2-ylpyrazol-4-yl)methyl]-1-(2-methylpropyl)pyrazol-4-amine |
InChI |
InChI=1S/C16H27N5/c1-11(2)9-20-10-16(13(5)19-20)17-7-15-8-18-21(12(3)4)14(15)6/h8,10-12,17H,7,9H2,1-6H3 |
InChIキー |
NNIQHIVZARNPEJ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=NN1C(C)C)CNC2=CN(N=C2C)CC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-amine](/img/structure/B11740039.png)
![[(2,3-difluorophenyl)methyl][(1-ethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11740043.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11740053.png)
![1-(difluoromethyl)-N-{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine](/img/structure/B11740057.png)
![N-[(3-methoxyphenyl)methyl]-1-methyl-1H-pyrazol-4-amine](/img/structure/B11740060.png)
![1-(Dimethylamino)-5-[3-(trifluoromethyl)phenyl]penta-1,4-dien-3-one](/img/structure/B11740062.png)
![[(1-ethyl-1H-pyrazol-4-yl)methyl][(4-methoxyphenyl)methyl]amine](/img/structure/B11740065.png)

![1-[(2S,3S)-2-(1-ethyl-1H-pyrazol-5-yl)oxan-3-yl]methanamine](/img/structure/B11740068.png)



![[(4-methoxyphenyl)methyl][(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11740119.png)
-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11740121.png)
